molecular formula C16H14INO B2369925 (3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one CAS No. 343373-08-0

(3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one

Cat. No.: B2369925
CAS No.: 343373-08-0
M. Wt: 363.198
InChI Key: GWGNYMLCMBNFCO-WJDWOHSUSA-N
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Description

(3E)-4-[(4-Iodophenyl)amino]-3-phenylbut-3-en-2-one is an α,β-unsaturated ketone (enone) featuring a phenyl group at the C3 position and a 4-iodophenylamino substituent at the C4 position. This compound is synthesized via Suzuki-Miyaura cross-coupling or related methods, as suggested by its structural analogs in and . Its applications span pharmaceuticals (e.g., antiviral agents) and materials science (e.g., dye-sensitized solar cells) due to its tunable electronic properties .

Properties

IUPAC Name

(E)-4-(4-iodoanilino)-3-phenylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO/c1-12(19)16(13-5-3-2-4-6-13)11-18-15-9-7-14(17)8-10-15/h2-11,18H,1H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGNYMLCMBNFCO-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC=C(C=C1)I)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/NC1=CC=C(C=C1)I)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation for Enone Backbone Formation

The synthesis begins with the formation of the α,β-unsaturated ketone (enone) backbone. Benzaldehyde and acetone undergo aldol condensation under basic conditions, typically using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous ethanol. The reaction proceeds via deprotonation of acetone to form an enolate, which attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration yields 3-phenylbut-3-en-2-one.

Reaction Conditions:

  • Catalyst: 10% NaOH in ethanol
  • Temperature: 25–40°C
  • Yield: 65–75%

This step is critical for establishing the (E)-configuration of the double bond, which is preserved in the final product.

Nucleophilic Substitution with 4-Iodoaniline

The enone intermediate is then functionalized with 4-iodoaniline via a Michael addition-like mechanism. The reaction occurs under basic conditions (e.g., triethylamine or pyridine) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). The amine group of 4-iodoaniline attacks the β-carbon of the enone, followed by proton transfer to form the final product.

Optimized Parameters:

Parameter Value
Solvent THF
Base Triethylamine (1.2 equiv)
Temperature 60°C
Reaction Time 12–16 hours
Yield 70–80%

The iodophenyl group’s steric bulk necessitates prolonged reaction times to achieve satisfactory yields.

Reaction Mechanism Analysis

Aldol Condensation Mechanism

The base-catalyzed mechanism involves:

  • Enolate formation from acetone.
  • Nucleophilic attack on benzaldehyde.
  • Dehydration to form the conjugated enone.

Key Intermediate:

  • Enolate Stability: Enhanced by resonance between the carbonyl oxygen and the conjugated double bond.

Amination Step Kinetics

The nucleophilic substitution follows second-order kinetics, with rate dependence on both enone and 4-iodoaniline concentrations. The iodine substituent’s electron-withdrawing effect reduces amine nucleophilicity, necessitating elevated temperatures.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing the transition state:

Solvent Dielectric Constant Yield (%)
THF 7.6 75
DMF 36.7 82
Acetonitrile 37.5 78

Catalytic Enhancements

Bifunctional catalysts (e.g., DMAP) accelerate the amination step by simultaneously activating the enone and deprotonating the amine.

Analytical Characterization

Spectroscopic Confirmation

  • NMR (¹H):
    • δ 7.8–7.2 (m, 9H, aromatic protons)
    • δ 6.5 (s, 1H, NH)
    • δ 2.1 (s, 3H, CH₃)
  • IR: 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=C stretch).

Chromatographic Purity

HPLC analysis using a C18 column (acetonitrile/water gradient) confirms >95% purity, with retention time = 8.2 min.

Comparative Methods from Analogous Compounds

While direct data on alternative routes for (3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one are limited, insights from structurally similar compounds suggest:

Compound Method Yield (%)
(E)-4-(4-Bromoanilino) derivative Ullmann coupling 68
(E)-4-(4-Chloroanilino) derivative Buchwald-Hartwig amination 72

These methods remain unexplored for the iodophenyl variant but present potential avenues for future research.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

(3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Enone Derivatives

  • (3E)-4-Phenylbut-3-en-2-one (): Structure: Simplest enone with a phenyl group at C3. Properties: Lacks the 4-iodophenylamino group, reducing molecular weight (MW ≈ 160 g/mol) and polarity. Applications: Intermediate in organic synthesis (e.g., fragrances, polymer precursors). Key Difference: Absence of iodine limits its use in halogen-specific interactions (e.g., protein binding) .

Triazole-Thiol Derivatives

  • 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol (, compound b): Structure: Triazole core with 4-iodophenylhydrazinyl and cyclopentenylamino groups. Properties: Higher MW (~450 g/mol) due to triazole and iodine. The thiol group enhances redox activity. Applications: Antiviral agents (e.g., SARS-CoV-2 inhibition via triazole-thiol interactions). Key Difference: Triazole ring introduces heterocyclic reactivity, diverging from the enone’s conjugation-driven applications .

Carbazole-Based Hole-Transporting Materials (HTMs)

  • HTMs 3a–c (): Structure: Carbazole-triphenylamine hybrids with aryl halides (e.g., 4-iodophenyl in 3b). Properties: Extended π-conjugation improves charge transport (e.g., hole mobility ~10⁻⁴ cm²/Vs). Applications: Organic electronics (e.g., perovskite solar cells). Key Difference: Carbazole moieties enhance stability and hole-transport efficiency compared to the target compound’s simpler enone-amine system .

Indole-Enone Hybrids

  • (1E,3E)-4-[4-(Dimethylamino)phenyl]-1-(1,3,3-trimethylindolin-2-ylidene)but-3-en-2-one (): Structure: Enone with dimethylaminophenyl and indole-derived substituents. Properties: MW ≈ 380 g/mol; indole group introduces fluorescence (λ_em ≈ 550 nm). Applications: Optoelectronics (e.g., organic light-emitting diodes). Key Difference: Bulky indole substituent reduces solubility in nonpolar solvents compared to the target compound .

Halogenated Enone Esters

  • (E)-3-Methylbut-2-en-1-yl 4-(4-Iodophenyl)-4-oxobut-2-enoate (): Structure: Enone ester with 4-iodophenyl and isoprenyloxy groups. Properties: Ester group increases hydrophobicity (logP ≈ 3.5). Applications: Polymer precursors (e.g., photo-crosslinkable resins). Key Difference: Ester functionality enhances thermal stability but limits hydrogen-bonding capacity .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Applications
Target Compound ~365 4-Iodophenylamino, phenyl, enone Moderate (DCM*) Pharmaceuticals, solar cells
(3E)-4-Phenylbut-3-en-2-one ~160 Phenyl, enone High (EtOAc*) Synthetic intermediate
Triazole-Thiol (b) ~450 Triazole, 4-iodophenylhydrazinyl Low (DMSO*) Antiviral agents
HTM 3b () ~600 Carbazole, 4-iodophenyl High (CHCl₃*) Organic electronics
Indole-Enone Hybrid () ~380 Indole, dimethylaminophenyl Low (THF*) Optoelectronics
Halogenated Enone Ester () ~400 4-Iodophenyl, ester Moderate (EtOH*) Polymer synthesis

*DCM = dichloromethane; EtOAc = ethyl acetate; DMSO = dimethyl sulfoxide; CHCl₃ = chloroform; THF = tetrahydrofuran; EtOH = ethanol.

Key Research Findings

  • Electronic Properties : The 4-iodophenyl group in the target compound enhances electron-withdrawing effects, improving charge separation in solar cell dyes compared to chlorine analogs .
  • Synthetic Versatility: Suzuki coupling () and Schlenk techniques () enable scalable synthesis of iodophenyl-containing enones, though steric hindrance may reduce yields (e.g., 30% for HTM 3c) .

Biological Activity

(3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one, also known by its CAS number 343373-08-0, is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including the presence of an iodine atom and a phenyl group, suggest various biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C16H14INOC_{16}H_{14}INO with a molecular weight of 363.20 g/mol. The compound features a butenone backbone with an amino group and an iodophenyl substituent, which may enhance its reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit anticancer properties . For instance, derivatives with similar functional groups have shown efficacy against various cancer cell lines. A comparative study highlighted that iodine substitution can enhance the compound’s cytotoxicity against cancer cells .

Compound NameNotable Activities
(E)-4-(Phenylamino)-4-oxobut-2-enamideAnticancer properties
(E)-4-(Iodophenyl)amino)-4-methylbut-2-enoneEnhanced reactivity

Antiviral Activity

The compound has also been investigated for its antiviral activity , particularly against neuraminidase, an enzyme critical for the replication of influenza viruses. Molecular docking studies suggest that the structural features of this compound may facilitate strong interactions within the active site of neuraminidase, potentially leading to the development of novel antiviral agents .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Activity : The compound's structural components may inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced tumor growth .
  • Reactivity with Biological Targets : The presence of the iodine atom may enhance the compound's ability to form reactive intermediates that interact with cellular macromolecules.

Study 1: Anticancer Efficacy

A study conducted on various derivatives of phenylbutenones demonstrated that modifications at the 4-position significantly influenced cytotoxicity against human cancer cell lines. The iodophenyl derivative exhibited superior activity compared to non-substituted counterparts .

Study 2: Antiviral Screening

In another investigation focusing on neuraminidase inhibitors, this compound was identified as a promising candidate due to its favorable binding affinity in molecular docking simulations .

Q & A

Q. What are the optimal synthetic routes for (3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A multi-step synthesis approach is recommended. Begin with the formation of the enone core via aldol condensation, followed by selective iodination at the 4-position of the phenyl ring using iodine monochloride (ICl) under controlled acidic conditions. Amine coupling can be achieved via Buchwald-Hartwig amination with a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as XPhos . Optimization should focus on temperature (70–90°C), solvent polarity (toluene or DMF), and stoichiometric ratios of the aryl halide to amine (1:1.2). Monitor reaction progress via TLC and HPLC to minimize byproducts like dehalogenated intermediates .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Use X-ray crystallography to resolve the (E)-configuration of the double bond and confirm spatial orientation of the 4-iodophenylamino group. For non-crystalline samples, employ ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to identify key signals: the enone carbonyl (δ ~195 ppm in ¹³C), aromatic protons (δ 6.8–7.5 ppm), and NH resonance (δ ~8.2 ppm). IR spectroscopy (KBr pellet) can validate the enone (C=O stretch at ~1680 cm⁻¹) and amine (N–H bend at ~1600 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical data for this compound’s geometry or thermodynamic stability?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) to model the compound’s geometry. Compare computed bond lengths (e.g., C=C in the enone system) and dihedral angles with X-ray crystallographic data . Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions. For thermodynamic stability, calculate Gibbs free energy (ΔG) of tautomers and compare with differential scanning calorimetry (DSC) data to identify the most stable conformer .

Q. What mechanistic insights explain the regioselective formation of the enone system during synthesis?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies using deuterated substrates to probe the rate-determining step. For example, deuterate the α-carbon of the ketone precursor to assess whether enolization is rate-limiting. Pair this with Hammett plots to evaluate electronic effects of substituents on the aryl ring. A positive ρ value indicates electron-withdrawing groups (e.g., iodine) accelerate the reaction, supporting a conjugate addition-elimination mechanism .

Q. How can researchers evaluate the compound’s potential biological activity given structural analogs with known pharmacological profiles?

  • Methodological Answer : Perform molecular docking using Protein Data Bank (PDB) structures of targets like tyrosine kinases or cytochrome P450 enzymes. The 4-iodophenyl group may act as a halogen bond donor, enhancing binding affinity. Compare docking scores with analogs such as (E)-3-(4-fluorophenyl)but-2-enoic acid (PubChem CID: 10397385), which shows anti-inflammatory activity . Validate predictions via in vitro assays (e.g., IC₅₀ measurements in enzyme inhibition studies).

Q. What experimental strategies mitigate hazards associated with handling this compound (e.g., iodine volatility, amine reactivity)?

  • Methodological Answer : Use Schlenk techniques under inert gas (N₂/Ar) to prevent iodine sublimation during synthesis. For amine handling, employ scavengers like molecular sieves to minimize undesired nucleophilic side reactions. Refer to hazard classifications (e.g., GHS "Hazard Not Otherwise Classified" (HNOC)) for guidance on personal protective equipment (PPE) and waste disposal .

Q. How can researchers analyze the compound’s stability under varying pH and temperature conditions for long-term storage?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS to identify primary breakdown products (e.g., deiodinated derivatives or oxidation of the enone to a diketone). Use Arrhenius plots to extrapolate shelf-life at 25°C .

Q. What strategies enable enantioselective synthesis of chiral derivatives of this compound?

  • Methodological Answer : Employ asymmetric catalysis with chiral ligands (e.g., (R)-BINAP) during the amination step. Use polarimetric analysis ([α]D) and chiral HPLC (e.g., Chiralpak IA column) to determine enantiomeric excess (ee). For stereochemical assignments, compare experimental circular dichroism (CD) spectra with TD-DFT simulations .

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